molecular formula C15H14N4O2 B5539023 N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

Cat. No. B5539023
M. Wt: 282.30 g/mol
InChI Key: WZEKFMKQSSBZTQ-QGMBQPNBSA-N
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Description

The study of N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amines and related compounds involves exploring their synthesis, molecular structure, and properties. These compounds are part of a broader class of chemicals known for their diverse applications in materials science, organic synthesis, and potentially pharmacology, minus the aspects related to drug use, dosage, or side effects as per your request.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic naphthalene derivatives or other aromatic compounds. For example, the reaction between different aldehydes with amines in the presence of catalysts or under specific conditions can lead to the formation of Schiff bases, which are a common intermediate in the synthesis of more complex structures like triazoles (Asiri, Khan, & Rasul, 2010). The synthesis process often requires careful control of reaction conditions, including temperature, pH, and the use of specific solvents or catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These methods allow for the determination of the compound's framework, including the positions of substituents and the configuration of any stereo centers. For instance, Density Functional Theory (DFT) studies can predict molecular geometry, vibrational frequencies, and electronic properties, providing insights into the compound's reactivity and stability (Sarojini et al., 2012).

Scientific Research Applications

Direct Ortho-Selective Amination

Research on the ortho-selective amination of 2-naphthol and its analogues, including the synthesis of N-arylaminated naphthol derivatives, is significant. This process avoids the formation of related byproducts and uses N, N-disubstituted hydrazine precursors to form N-unsubstituted ortho-aminated derivatives and related secondary amines. This method is advantageous due to its one-pot operation without requiring transition metal catalysts, and it's applicable for creating biologically interesting indazole motifs (Jia, Tang, Luo, & Zeng, 2018).

Tissue Oxidase Demonstration Techniques

The use of complex naphthols in conjunction with N-phenyl-p-phenylenediamine for demonstrating tissue oxidase is another area of application. These compounds have shown potential as new histochemical reagents. The methylene compounds, including complex amines, are useful in staining tissues, potentially applicable in electron microscopy (Burstone, 1959).

Evaluation in Aqueous Organic Redox Flow Batteries

A quaternary amine-functionalized naphthalene diimide moiety has been synthesized and considered for application in aqueous organic redox flow batteries. This compound's solubility and electrochemical properties, including reversible electron delivery and stability, make it an attractive candidate for such applications (Wiberg, Owusu, Wang, & Ahlberg, 2019).

Polyimide Synthesis

The creation of novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides is a significant development. These polyimides exhibit excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for various applications, including in the electronics industry (Chung & Hsiao, 2008).

properties

IUPAC Name

(E)-1-(2,7-dimethoxynaphthalen-1-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-12-5-3-11-4-6-15(21-2)14(13(11)7-12)8-18-19-9-16-17-10-19/h3-10H,1-2H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEKFMKQSSBZTQ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine

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